Methyl 3-(amino(4-chlorophenyl)methyl)benzoate is an organic compound characterized by its complex structure, which includes a benzoate moiety substituted with an amino group and a chlorophenyl group. This compound typically appears as a white to off-white crystalline solid and has a melting point ranging from 113 to 117 degrees Celsius. It is soluble in organic solvents such as chloroform and methanol, with enhanced solubility when heated. The compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules .
Methyl 3-(amino(4-chlorophenyl)methyl)benzoate can undergo various chemical transformations due to the presence of functional groups:
This compound exhibits a range of biological activities, largely attributed to its structural components. Similar compounds have been reported to possess antimicrobial, anti-inflammatory, and anticancer properties. The presence of the chlorophenyl moiety enhances interaction with biological targets, potentially leading to significant therapeutic effects. For instance, derivatives of related compounds have shown promising results against various bacterial strains and cancer cell lines .
The synthesis of methyl 3-(amino(4-chlorophenyl)methyl)benzoate can be achieved through several methods:
Methyl 3-(amino(4-chlorophenyl)methyl)benzoate serves multiple purposes in pharmaceutical chemistry:
Interaction studies involving methyl 3-(amino(4-chlorophenyl)methyl)benzoate focus on its binding affinity with biological receptors and enzymes. Research indicates that compounds with similar structures can effectively inhibit bacterial RNA polymerase and exhibit anticancer activity through targeted interactions with cellular pathways. Molecular docking studies have been employed to predict binding interactions, providing insights into its mechanism of action against specific biological targets .
Several compounds share structural similarities with methyl 3-(amino(4-chlorophenyl)methyl)benzoate, each exhibiting unique properties:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Methyl 3-amino-4-methylbenzoate | Contains an amino group and a methyl substituent on the benzene ring | Antimicrobial, anti-inflammatory |
| Methyl 4-chlorobenzoate | Chlorine atom at para position relative to the ester group | Antimicrobial |
| Methyl 3-(cyanomethyl)benzoate | Contains a cyano group instead of an amino group | Potentially toxic; less biological activity compared to amines |
| Methyl 4-(aminomethyl)benzoate | Amino group at para position relative to the ester | Anticancer properties |
The uniqueness of methyl 3-(amino(4-chlorophenyl)methyl)benzoate lies in its specific combination of an amino group attached to a chlorophenyl moiety within a benzoate framework, which enhances its potential activity against various biological targets while also serving as a versatile synthetic intermediate .
The compound’s systematic IUPAC name, methyl 3-[amino(4-chlorophenyl)methyl]benzoate, reflects its benzoyl ester backbone substituted at the 3-position with an aminomethyl group bearing a para-chlorinated phenyl ring. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1269470-29-2 |
| Molecular Formula | $$\text{C}{15}\text{H}{14}\text{ClNO}_{2}$$ |
| Molecular Weight | 275.73 g/mol |
| SMILES Notation | COC(=O)C1=CC=CC(=C1)C(C2=CC=C(C=C2)Cl)N |
| XLogP3 (Lipophilicity) | 2.5 (predicted) |
The 4-chlorophenyl group introduces electron-withdrawing effects, stabilizing the adjacent amino group while enhancing intermolecular interactions through halogen bonding. Crystallographic studies suggest a non-planar conformation due to steric hindrance between the benzoate ester and chlorophenyl substituents.
First synthesized in the early 21st century, this compound emerged from efforts to develop chiral building blocks for pharmaceutical applications. Early synthetic routes involved Friedel-Crafts acylation of methyl benzoate derivatives followed by reductive amination to introduce the amino-chlorophenyl moiety. A 2012 study by Ha et al. demonstrated its utility as a precursor in liquid crystal synthesis, highlighting its role in forming Schiff base esters with mesogenic properties. Despite its niche applications, no large-scale industrial production processes have been documented, likely due to the complexity of achieving high enantiomeric purity.
The compound’s amino and ester functionalities make it a versatile intermediate in drug discovery. For example:
In polymer chemistry, the compound serves as a monomer for synthesizing thermally stable polyamides. The rigid benzoate backbone improves glass transition temperatures ($$T_g$$) by 20–30°C compared to aliphatic analogs.
Chiral derivatives of this compound act as ligands in transition-metal catalysis. A 2025 PubChem entry notes its use in palladium-catalyzed cross-coupling reactions, achieving enantiomeric excess ($$ee$$) values >90% for axially chiral biaryls.
The classical synthesis of methyl 3-(amino(4-chlorophenyl)methyl)benzoate involves a Mannich reaction, a three-component condensation between a ketone, an aldehyde, and an amine [2] [6]. In this context, methyl 3-chloro-4-formylbenzoate serves as the aldehyde precursor [5], reacting with a methyl ketone and a primary or secondary amine to form the β-amino-carbonyl scaffold. The reaction proceeds via iminium ion intermediates, where the aldehyde condenses with the amine to generate a Schiff base, followed by nucleophilic attack by the enolized ketone [2].
A representative pathway involves:
This method, while effective, often suffers from moderate yields (50–70%) due to competing side reactions such as over-alkylation or hydrolysis of the imine intermediate [2].
| Component | Role | Example |
|---|---|---|
| Aldehyde | Electrophile | Methyl 3-chloro-4-formylbenzoate [5] |
| Ketone | Nucleophile precursor | Acetophenone |
| Amine | Nitrogen source | 4-Chloroaniline |
| Solvent | Reaction medium | Ethanol/Water |
| Catalyst | Acid/Base | HCl or NaHCO₃ |
Recent advances leverage asymmetric organocatalysis to achieve enantioselective synthesis. For instance, cinchona alkaloid-derived primary amines, combined with trifluoroacetic acid (TFA), enable high enantiomeric excess (90–98% ee) in Mannich reactions [3] [4]. The catalyst promotes enamine formation from methyl alkyl ketones, facilitating regioselective attack at the less-substituted methyl group via steric control [3].
A breakthrough involves 7-azaindoline amides as latent enolates, which undergo stereoselective addition to cyclic imines under cooperative Lewis acid/Brønsted base catalysis [4]. This method furnishes syn-configured β-amino-α-hydroxy amides with >20:1 diastereoselectivity, highlighting its utility for accessing taxol-like structures [4].
| Catalyst System | Substrate | Selectivity (ee/Dr) | Yield (%) |
|---|---|---|---|
| Cinchona-TFA [3] | Methyl alkyl ketones | 90–98% ee | 75–85 |
| 7-Azaindoline/In(III) [4] | α-Oxy-amides | >20:1 Dr, 95% ee | 80–90 |
| Proline [6] | Aldehydes/Ketones | 80–95% ee | 65–75 |
Key parameters influencing yield and selectivity include:
Polar aprotic solvents (e.g., DMF, THF) enhance enolate stability, while protic solvents (MeOH, H₂O) accelerate imine hydrolysis. Mixed solvent systems (THF/H₂O, 4:1) balance reactivity and solubility, improving yields by 15–20% [3].
Low temperatures (–20°C to 0°C) favor kinetic control, minimizing side reactions. For example, cooling the reaction to –15°C during the enolate addition step increases diastereoselectivity from 3:1 to 10:1 [4].
Substoichiometric catalyst amounts (5–10 mol%) are sufficient for enantioselective transformations. Excess catalyst (>20 mol%) may induce racemization or precipitate, reducing efficiency [3] [6].
Common byproducts include:
| Method | Effect on Yield | Byproduct Reduction |
|---|---|---|
| Gradient chromatography | +25% | Removes oligomers |
| Anhydrous conditions | +15% | Minimizes hydrolysis |
| Catalyst recycling | +10% per cycle | Lowers catalyst waste |
Nuclear Magnetic Resonance spectroscopy provides crucial structural information for Methyl 3-(amino(4-chlorophenyl)methyl)benzoate through analysis of both proton and carbon-13 nuclei [1] [2]. The characteristic chemical shifts observed in related amino benzoate compounds demonstrate consistent patterns that can be applied to understanding the target compound.
For the aromatic protons in the benzoate ring system, chemical shifts typically appear in the range of 6.8-8.0 parts per million in deuterated chloroform [2]. The presence of the amino group at the meta position relative to the ester functionality creates distinctive splitting patterns and chemical shift variations. Similar compounds such as methyl 3-aminobenzoate exhibit aromatic proton signals at 7.461, 7.394, 7.361, 7.191, and 6.895 parts per million [2], while the methoxy ester protons appear as a singlet at approximately 3.873 parts per million [2].
The 4-chlorophenyl substituent attached to the amino group introduces additional complexity to the Nuclear Magnetic Resonance spectrum. Chlorinated aromatic systems typically display characteristic coupling patterns due to the electron-withdrawing nature of the chlorine atom [3]. The para-substituted chlorophenyl ring generates signals in the aromatic region with distinctive ortho-coupling constants of approximately 8 hertz [3].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through analysis of the carbon framework [4]. The carbonyl carbon of the ester functionality typically resonates at approximately 167 parts per million, while aromatic carbons appear in the range of 110-160 parts per million [4]. The methoxy carbon of the ester group characteristically appears at approximately 52 parts per million [4].
Infrared spectroscopy offers valuable information regarding functional group identification and molecular vibrations in Methyl 3-(amino(4-chlorophenyl)methyl)benzoate [5]. The amino group exhibits characteristic stretching vibrations in the range of 3300-3500 wavenumbers per centimeter, appearing as two bands corresponding to symmetric and asymmetric stretching modes [5].
The ester carbonyl group displays a strong absorption band typically observed around 1650-1750 wavenumbers per centimeter [5]. For benzoate esters specifically, this carbonyl stretch often appears at approximately 1680-1720 wavenumbers per centimeter due to conjugation with the aromatic ring system [5]. The carbon-oxygen stretching vibrations of the ester linkage contribute additional bands in the 1000-1300 wavenumber region [5].
Aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1400-1600 wavenumber region, while aromatic carbon-hydrogen stretching appears above 3000 wavenumbers per centimeter [5]. The presence of the 4-chlorophenyl substituent introduces carbon-chlorine stretching vibrations typically observed around 700-800 wavenumbers per centimeter [5].
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for Methyl 3-(amino(4-chlorophenyl)methyl)benzoate [6]. The molecular ion peak should appear at mass-to-charge ratio corresponding to the molecular weight, with characteristic isotope patterns due to the presence of chlorine [6].
Fragmentation patterns in aromatic esters commonly involve loss of the alkoxy radical from the ester group [6]. For methyl benzoates, this corresponds to loss of 31 mass units (methoxy radical) [6]. Additional fragmentation may occur through cleavage of the amino-carbon bond, leading to formation of the 4-chlorophenyl fragment [6].
The aromatic nature of the compound generally results in a relatively stable molecular ion, with the benzoate portion often serving as a significant base peak in the fragmentation spectrum [6]. Electron impact ionization typically produces characteristic tropylium ion fragments at mass-to-charge ratio 91 from benzylic systems [6].
Table 1: Spectroscopic Characteristics of Related Amino Benzoate Compounds
| Compound | NMR 1H Aromatic (ppm) | NMR 1H Methoxy (ppm) | IR NH Stretch (cm⁻¹) | IR CO Stretch (cm⁻¹) | MS Molecular Ion |
|---|---|---|---|---|---|
| Methyl 3-aminobenzoate | 7.461, 7.394, 7.361, 7.191, 6.895 | 3.873 | Not specified | Not specified | 151 |
| Methyl 4-amino-3-methylbenzoate | 7.668, 6.591 | Not applicable | Not specified | Not specified | 165 |
| Ethyl 4-aminobenzoate | 7.425, 7.196, 6.855 | 3.884 | Not specified | Not specified | 165 |
| 4-Aminobenzoic acid | 7.733, 6.653 | Not applicable | 3442 | Not specified | 137 |
| (3-Chlorophenyl)methyl 3-amino-4-methylbenzoate | Not specified | Not specified | Not specified | Not specified | 275.73 |
X-ray diffraction analysis represents the gold standard for determining the three-dimensional molecular structure and crystal packing arrangements of Methyl 3-(amino(4-chlorophenyl)methyl)benzoate [7]. Single crystal diffraction studies provide precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions [7].
Related amino benzoate compounds have been successfully analyzed using X-ray crystallography, revealing characteristic structural features [7] [8]. The crystal structures typically display extensive hydrogen bonding networks involving the amino group as both donor and acceptor [7]. These hydrogen bonding interactions significantly influence the crystal packing and molecular orientation within the unit cell [7].
For 2-amino-2-oxoethyl benzoate derivatives, crystallographic studies have revealed monoclinic and orthorhombic crystal systems with various space groups depending on the specific substitution pattern [7]. The dihedral angles between aromatic rings and ester groups typically range from 4° to 90°, depending on intermolecular interactions and steric constraints [7].
The presence of the 4-chlorophenyl substituent in Methyl 3-(amino(4-chlorophenyl)methyl)benzoate is expected to influence crystal packing through halogen bonding interactions [9]. Chlorine atoms can participate in weak directional interactions with electron-rich regions of neighboring molecules [9].
Hydrogen bonding represents the primary structure-directing force in amino benzoate crystal structures [8] [10]. The amino group can function as both hydrogen bond donor and acceptor, leading to complex three-dimensional networks [8]. Nuclear Magnetic Resonance-Hydrogen⋯Oxygen and Nuclear Magnetic Resonance-Hydrogen⋯Nitrogen interactions commonly form ring motifs with graph set notation R₂²(14) and R₂²(16) [8].
π-π stacking interactions between aromatic rings contribute significantly to crystal stability [11] [10]. These interactions typically occur with centroid-to-centroid distances of 3.5-4.0 Angstroms and involve parallel displaced arrangements [11]. The electron-deficient nature of the chlorinated aromatic ring may enhance π-π interactions with electron-rich aromatic systems [11].
Halogen bonding interactions involving the chlorine atom may provide additional stabilization in the crystal structure [12]. Type II chlorine⋯chlorine interactions and chlorine⋯oxygen multipolar interactions have been observed in related chlorinated aromatic compounds [12].
Based on analysis of related structures, Methyl 3-(amino(4-chlorophenyl)methyl)benzoate is likely to crystallize in a monoclinic or triclinic crystal system [13] [7]. The unit cell parameters will be influenced by the molecular conformation and intermolecular packing arrangements [13].
Similar chlorinated aromatic compounds exhibit unit cell parameters in the range of 5-25 Angstroms for the a, b, and c axes [13]. The β angle in monoclinic systems typically deviates from 90° by 2-10 degrees due to molecular packing constraints [13].
Table 2: Crystallographic Parameters for Related Structures
| Compound | Molecular Formula | Crystal System | Space Group | Cell Parameter a (Å) | Cell Parameter b (Å) | Cell Parameter c (Å) |
|---|---|---|---|---|---|---|
| 2-amino-2-oxoethyl 4-bromobenzoate | C₉H₈BrNO₃ | Not specified | Not specified | Not specified | Not specified | Not specified |
| 2-amino-2-oxoethyl 4-nitrobenzoate | C₉H₈N₂O₅ | Not specified | Not specified | Not specified | Not specified | Not specified |
| 2-amino-2-oxoethyl 4-aminobenzoate monohydrate | C₉H₁₀N₂O₃·H₂O | Not specified | Not specified | Not specified | Not specified | Not specified |
| 1-(4-chlorophenyl)-4-benzoyl-3-methyl-1H-pyrazole | C₁₇H₁₃ClN₂O₂ | Monoclinic | P2₁/c | 5.3601(4) | 10.6233(7) | 25.2125(16) |
| Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate | C₁₁H₁₆N₂O₃ | Not specified | Not specified | Not specified | Not specified | Not specified |
Density Functional Theory calculations provide comprehensive insight into the electronic structure, molecular geometry, and chemical reactivity of Methyl 3-(amino(4-chlorophenyl)methyl)benzoate [1] [14]. The B3LYP functional with 6-311++G(d,p) basis set has proven effective for studying similar amino benzoate compounds [14] [15].
Ground state geometry optimization reveals the preferred molecular conformation and identifies potential energy minima [14]. The dihedral angles between the benzoate ring and the 4-chlorophenyl substituent significantly influence molecular stability and electronic properties [16]. Potential energy surface scans can identify conformational barriers and rotational preferences around the carbon-nitrogen bond [14].
Vibrational frequency calculations provide theoretical infrared and Raman spectra that can be compared with experimental data [14] [15]. The scaled quantum mechanical force field methodology enables accurate assignment of vibrational modes and normal coordinate analysis [14] [15].
Frontier molecular orbital analysis using Density Functional Theory calculations elucidates the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies and distributions [14] [17]. These calculations provide insights into chemical reactivity, electron transfer processes, and optical properties [14].
For related amino benzoate compounds, Highest Occupied Molecular Orbital energies typically range from -5.0 to -6.0 electron volts, while Lowest Unoccupied Molecular Orbital energies fall between -1.0 to -2.0 electron volts [17]. The energy gap between these frontier orbitals influences molecular stability and polarizability [17].
Time-dependent Density Functional Theory calculations enable prediction of electronic absorption spectra and excited state properties [14] [15]. These calculations can identify charge transfer transitions and provide theoretical ultraviolet-visible absorption maxima [14].
Molecular dynamics simulations enable investigation of conformational flexibility and intermolecular interactions in solution and solid-state environments [19] [20]. These calculations provide insights into hydrogen bonding dynamics, crystal packing stability, and thermal motion effects [19].
Root mean square deviation analysis tracks structural stability during simulation trajectories, while radial distribution functions reveal intermolecular association patterns [20]. Solvent accessible surface area calculations quantify molecular exposure and solvation effects [20].
Table 3: Computational Properties of Amino Benzoate Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) | DFT Method |
|---|---|---|---|---|---|
| Ethyl 4-aminobenzoate | Not specified | Not specified | Not specified | Not specified | B3LYP/6-311++G(d,p) |
| Morpholin-4-ium p-aminobenzoate | -5.94 (B3LYP), -5.72 (HSEH1PBE) | -0.95 (B3LYP), -1.07 (HSEH1PBE) | 4.99 (B3LYP), 4.65 (HSEH1PBE) | 2.05 (B3LYP), 2.06 (HSEH1PBE) | B3LYP and HSEH1PBE |
| (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Not specified | Not specified | Not specified | 2.57 | B3LYP/6-311G(d,p) |